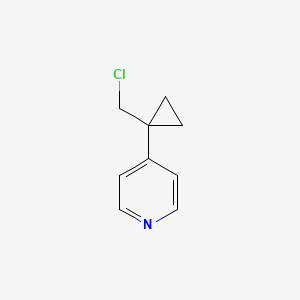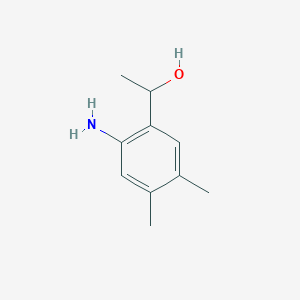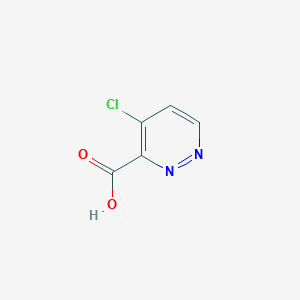![molecular formula C19H21IN2O B12970612 Benzamide, 4-(iodo-125i)-n-[1-(phenylmethyl)-4-piperidinyl]-](/img/structure/B12970612.png)
Benzamide, 4-(iodo-125i)-n-[1-(phenylmethyl)-4-piperidinyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 4-(iodo-125i)-n-[1-(phenylmethyl)-4-piperidinyl]- is a radiolabeled compound used primarily in scientific research. The compound is known for its application in imaging studies, particularly in the field of nuclear medicine. The presence of the radioactive iodine isotope (125i) allows for the tracking and visualization of biological processes in vivo.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-(iodo-125i)-n-[1-(phenylmethyl)-4-piperidinyl]- typically involves the iodination of a precursor compound. One common method is the Iodogen method, which uses Iodogen as an oxidizing agent to introduce the radioactive iodine into the molecule. The reaction is carried out in an organic solvent, and the reaction mixture is kept at low temperatures to ensure the stability of the radioactive iodine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and specific activity of the radiolabeled compound. The use of automated synthesis modules is common to minimize radiation exposure to personnel and to ensure reproducibility.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 4-(iodo-125i)-n-[1-(phenylmethyl)-4-piperidinyl]- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the presence of the radioactive iodine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and phosphines. The reactions are typically carried out in polar solvents at moderate temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with thiols can yield thioether derivatives, while reactions with amines can produce amide derivatives.
Scientific Research Applications
Benzamide, 4-(iodo-125i)-n-[1-(phenylmethyl)-4-piperidinyl]- is widely used in scientific research, particularly in the following areas:
Nuclear Medicine: Used as a radiotracer for imaging studies, including positron emission tomography (PET) and single-photon emission computed tomography (SPECT).
Neuroscience: Employed in the study of neurotransmitter systems and receptor binding in the brain.
Mechanism of Action
The mechanism of action of Benzamide, 4-(iodo-125i)-n-[1-(phenylmethyl)-4-piperidinyl]- involves its binding to specific molecular targets, such as receptors or enzymes. The radioactive iodine allows for the detection and quantification of the compound’s binding in vivo. The compound’s effects are mediated through its interaction with these targets, leading to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Benzamide Derivatives: Other benzamide derivatives with different substituents on the aromatic ring.
Radiolabeled Compounds: Compounds labeled with other radioactive isotopes, such as fluorine-18 or carbon-11.
Uniqueness
Benzamide, 4-(iodo-125i)-n-[1-(phenylmethyl)-4-piperidinyl]- is unique due to the presence of the radioactive iodine isotope, which provides high sensitivity and specificity for imaging studies. Its ability to bind to specific molecular targets makes it a valuable tool in various fields of scientific research .
Properties
Molecular Formula |
C19H21IN2O |
|---|---|
Molecular Weight |
418.3 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-4-(125I)iodanylbenzamide |
InChI |
InChI=1S/C19H21IN2O/c20-17-8-6-16(7-9-17)19(23)21-18-10-12-22(13-11-18)14-15-4-2-1-3-5-15/h1-9,18H,10-14H2,(H,21,23)/i20-2 |
InChI Key |
HELCSESNNDZLFM-STTHPYEQSA-N |
Isomeric SMILES |
C1CN(CCC1NC(=O)C2=CC=C(C=C2)[125I])CC3=CC=CC=C3 |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=C(C=C2)I)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















